Quantitative Synthetic Yield: Pd-Catalyzed Cyclocarbonylation Delivers Near-Quantitative Conversion
In a palladium-catalyzed cyclocarbonylation reaction, 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one was obtained quantitatively from propargylic alcohol and phenyl halide under mild conditions [1]. This high efficiency contrasts with the moderate yields often observed for analogous dihydrofuranones synthesized via alternative acid-catalyzed oxa-Michael routes (e.g., 5-(4-methoxyphenyl)-2,2-dimethyldihydrofuran-3(2H)-one obtained as a yellow oil in unspecified yield) [2].
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | Quantitative (complete conversion) |
| Comparator Or Baseline | 5-(4-Methoxyphenyl)-2,2-dimethyldihydrofuran-3(2H)-one (synthesized via acid-catalyzed oxa-Michael addition, yield not explicitly quantified but reported as an oil) |
| Quantified Difference | Target compound yield described as 'quantitative' vs. comparator yield not quantified but obtained as an oil indicating moderate efficiency |
| Conditions | Pd-catalyzed reaction of 2-methyl-3-butyn-2-ol, CO, and phenyl halide under CO2 atmosphere vs. acid-catalyzed intramolecular oxa-Michael addition under solvent-free microwave irradiation |
Why This Matters
Procurement decisions for synthetic building blocks prioritize compounds with robust, high-yielding synthetic routes; the reported quantitative yield for 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one reduces the cost and time associated with multi-step syntheses.
- [1] Inoue, Y.; Taniguchi, M.; Hashimoto, H.; Ohuchi, K.; Imaizumi, S. Synthesis of a 3(2H)-Furanone Derivative from Propargylic Alcohol, CO, and Phenyl Halide Catalyzed by Transition Metal Complexes. Chemistry Letters, 1988, 17(1), 81-82. DOI: 10.1246/cl.1988.81 View Source
- [2] Hong, Y.-M.; Shen, Z.-L.; Hu, X.-Q.; Mo, W.-M.; He, X.-F.; Hu, B.-X.; Sun, N. Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. ARKIVOC, 2009, (xiv), 146-155. View Source
